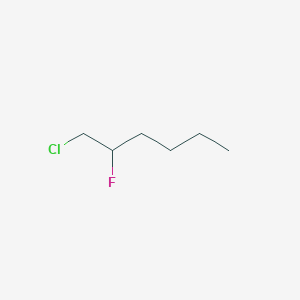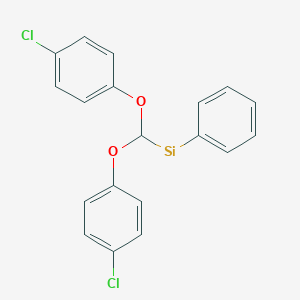![molecular formula C13H18O B14647659 Prop-2-en-1-ol;tricyclo[5.2.1.02,6]deca-3,8-diene CAS No. 53640-63-4](/img/structure/B14647659.png)
Prop-2-en-1-ol;tricyclo[5.2.1.02,6]deca-3,8-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-ol;tricyclo[5.2.1.02,6]deca-3,8-diene is a compound with a unique structure that combines the properties of an allylic alcohol and a tricyclic diene. The molecular formula for tricyclo[5.2.1.02,6]deca-3,8-diene is C10H12
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[5.2.1.02,6]deca-3,8-diene typically involves the hydration of dicyclopentadiene. One method involves using a solid acid catalyst, such as zeolites, to facilitate the hydration reaction at temperatures ranging from 50-150°C . Another method employs a heteropoly acid catalyst for the hydration process .
Industrial Production Methods
Industrial production of tricyclo[5.2.1.02,6]deca-3,8-diene often utilizes similar hydration techniques but on a larger scale. The use of solid acid catalysts is preferred due to their efficiency and reusability. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[5.2.1.02,6]deca-3,8-diene undergoes various chemical reactions, including hydrogenation, oxidation, and substitution. For instance, the hydrogenation of dicyclopentadiene in the presence of a palladium catalyst results in the formation of tricyclo[5.2.1.02,6]decane .
Common Reagents and Conditions
Hydrogenation: Uses palladium on alumina (Pd/γ-Al2O3) as a catalyst at 76°C in heptane.
Substitution: Reactions involving halogenation or other nucleophilic substitutions can be carried out under standard conditions for alkenes and dienes.
Major Products
The major products formed from these reactions include tricyclo[5.2.1.02,6]decane from hydrogenation and various oxidized or substituted derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tricyclo[5.2.1.02,6]deca-3,8-diene and its derivatives have several applications in scientific research:
Mecanismo De Acción
The mechanism of action for reactions involving tricyclo[5.2.1.02,6]deca-3,8-diene often involves the activation of the double bonds in the tricyclic structure. For example, in hydrogenation reactions, the palladium catalyst facilitates the addition of hydrogen atoms to the double bonds, resulting in the formation of a saturated tricyclic compound . In oxidation reactions, the allylic alcohol group can be selectively oxidized to form various oxidized products .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[4.3.1.03,7]decane:
Dicyclopentadiene: The precursor to tricyclo[5.2.1.02,6]deca-3,8-diene, it undergoes similar reactions but lacks the additional tricyclic framework.
Uniqueness
Tricyclo[5.2.1.02,6]deca-3,8-diene is unique due to its combination of an allylic alcohol and a tricyclic diene structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
53640-63-4 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
prop-2-en-1-ol;tricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H12.C3H6O/c1-2-9-7-4-5-8(6-7)10(9)3-1;1-2-3-4/h1-2,4-5,7-10H,3,6H2;2,4H,1,3H2 |
Clave InChI |
SSJAQOZFXGLKFT-UHFFFAOYSA-N |
SMILES canónico |
C=CCO.C1C=CC2C1C3CC2C=C3 |
Números CAS relacionados |
53640-63-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


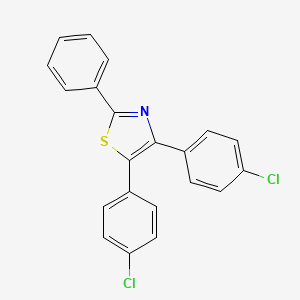
![methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14647586.png)

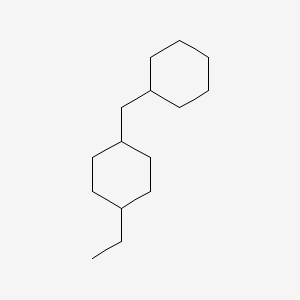
![5-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14647596.png)
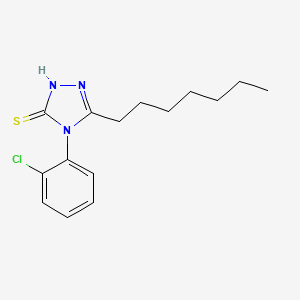


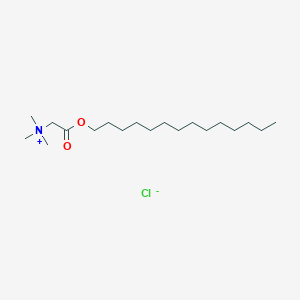
![N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide](/img/structure/B14647630.png)
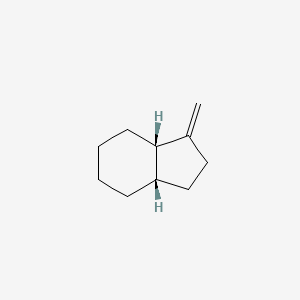
![2-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14647644.png)
